Crystallographic Validation of NUDT5 Binding via Real-Space Correlation Coefficient (RSCC) – Evidence of Specific Target Engagement Absent in Non-Crystallized Analogs
In the 5QJF crystal structure (1.63 Å), three independent chains (B, C, Q) show the target compound bound to the NUDT5 active site. The best-fitted instance (chain B, auth_seq_id 304) yields a Real-Space Correlation Coefficient (RSCC) of 0.837, with a Real-Space R-factor of 0.196. The second instance (chain C, auth_seq_id 305) gives RSCC = 0.793 (R-factor 0.194), and the third (chain Q) yields RSCC = 0.773 (R-factor 0.189). Average occupancy across instances is 0.74–1.0, consistent with near-stoichiometric binding [1]. In contrast, the ethyl analog N-(5-ethyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide (MW 234.28 Da) has no reported NUDT5 co-crystal structure in the PDB, and the isopropyl analog likewise lacks any deposited structural data [2]. The absence of crystallographic evidence for these analogs means that procurement of the target compound is the only path that offers experimentally confirmed NUDT5 binding geometry.
| Evidence Dimension | Crystallographic binding evidence to NUDT5 (RSCC) |
|---|---|
| Target Compound Data | RSCC = 0.837 (best instance); 0.793 and 0.773 (other instances); R-factor range 0.189–0.196; resolution 1.63 Å [1] |
| Comparator Or Baseline | N-(5-ethyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide: No NUDT5 co-crystal structure reported. N-(5-isopropyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide: No NUDT5 co-crystal structure reported [2]. |
| Quantified Difference | Target compound: experimentally validated binding with RSCC > 0.77; Comparators: no binding data available (cannot be ranked) |
| Conditions | X-ray diffraction, 1.63 Å resolution, NUDT5 protein (Homo sapiens), Diamond Light Source beamline I04-1, DSI fragment library screening [1] |
Why This Matters
For fragment-based drug discovery programs targeting NUDT5, only compounds with validated crystallographic binding can reliably serve as starting points for structure-guided optimization; the target compound provides this essential data while the closest alkyl analogs do not.
- [1] RCSB PDB: Ligand Validation Report for K0S in entry 5QJF. Real-space correlation coefficients and R-factors for instances B_304, C_305, and Q_304. Accessed via rcsb.org. View Source
- [2] PDBeChem: Ligand Dictionary. Search for N-(5-ethyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide and N-(5-isopropyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide. No PDB entries found for these compounds in complex with NUDT5. European Bioinformatics Institute. View Source
